2-(1-adamantyl)-5-amino-6-[(Z)-indol-3-ylidenemethyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
2-(1-adamantyl)-5-amino-6-[(Z)-indol-3-ylidenemethyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex heterocyclic compound that combines several functional groups and structural motifs. This compound is notable for its potential biological activities and its unique structural features, which include an adamantyl group, an indole moiety, and a thiadiazolopyrimidine core. These features make it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-5-amino-6-[(Z)-indol-3-ylidenemethyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step reactions. One common method includes the following steps:
Formation of the Thiadiazolopyrimidine Core: This can be achieved through a one-pot reaction involving the cyclization of appropriate precursors such as 2-amino-1,3,4-thiadiazole and β-keto esters.
Introduction of the Adamantyl Group: The adamantyl group can be introduced via a nucleophilic substitution reaction using 1-adamantanamine.
Formation of the Indole Moiety: The indole moiety can be synthesized separately and then coupled to the thiadiazolopyrimidine core through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener synthesis methods using less hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-(1-adamantyl)-5-amino-6-[(Z)-indol-3-ylidenemethyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
2-(1-adamantyl)-5-amino-6-[(Z)-indol-3-ylidenemethyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used in studies investigating the inhibition of specific enzymes or receptors involved in disease pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-5-amino-6-[(Z)-indol-3-ylidenemethyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with molecular targets such as enzymes or receptors. The adamantyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The indole moiety can interact with specific binding sites on proteins, while the thiadiazolopyrimidine core may inhibit enzyme activity by mimicking natural substrates or cofactors .
Comparison with Similar Compounds
Similar Compounds
[1,3,4]Thiadiazolo[3,2-a]pyrimidines: These compounds share the thiadiazolopyrimidine core and exhibit similar biological activities.
Adamantane Derivatives: Compounds containing the adamantyl group are known for their enhanced lipophilicity and biological activity.
Indole Derivatives: Indole-containing compounds are widely studied for their diverse pharmacological properties.
Uniqueness
2-(1-adamantyl)-5-amino-6-[(Z)-indol-3-ylidenemethyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to the combination of these three structural motifs, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
2-(1-adamantyl)-5-amino-6-[(Z)-indol-3-ylidenemethyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5OS/c25-20-18(8-16-12-26-19-4-2-1-3-17(16)19)21(30)27-23-29(20)28-22(31-23)24-9-13-5-14(10-24)7-15(6-13)11-24/h1-4,8,12-15H,5-7,9-11,25H2/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPYGWPJMWNXPI-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN5C(=C(C(=O)N=C5S4)C=C6C=NC7=CC=CC=C76)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN5C(=C(C(=O)N=C5S4)/C=C/6\C=NC7=CC=CC=C76)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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